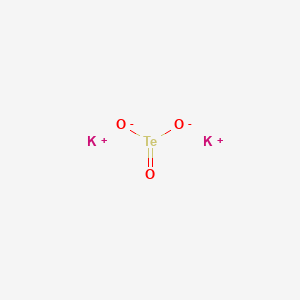

Potassium tellurite

Overview

Description

Potassium tellurite, K2TeO3, is an inorganic potassium-tellurium compound . It has been used as a selective growth medium in microbiology .

Synthesis Analysis

Potassium tellurite is a hygroscopic granular white powder . It decomposes at 460-470°C . It is used as a component of a selective medium for the growth of bacteria .Molecular Structure Analysis

The empirical formula of Potassium tellurite is K2TeO3 . Its molecular weight is 253.79 .Chemical Reactions Analysis

Tellurites can be reduced to elemental tellurium by electrolysis or a strong reducing agent . When fused with nitrate salts, tellurite salts oxidize to tellurates (TeO2−4) .Scientific Research Applications

Solar Cell Industry

Potassium tellurite is used in the solar cell industry . Tellurium, a component of Potassium tellurite, is used in both its bulk and nanoscale forms for several applications in this industry .

Semiconductors

Potassium tellurite plays a significant role in the semiconductor industry . As a p-type narrow bandgap semiconductor, tellurium nanostructure has outstanding electrical properties, controllable bandgap, and good environmental stability .

Catalysis

Potassium tellurite is also used in catalysis . The element has been used in both its bulk and nanoscale forms for several applications in catalysis .

Heavy Metal Removal

Another application of Potassium tellurite is in the removal of heavy metals . The element has been used in both its bulk and nanoscale forms for several applications in heavy metal removal .

Biomedical Applications

Potassium tellurite has promising applications in nanomedicine . It shows promising applications as antibacterial, anticancer, and imaging agents .

Electronics and Optoelectronics

Tellurium nanostructures, a component of Potassium tellurite, have applications in electronics and optoelectronics . They are used in field-effect transistors, photodetectors, and sensors .

Bacterial Growth Medium

Potassium tellurite, in association with agar, is used as a selective medium for the growth of bacteria . It is used for the selective isolation of staphylococci and corynebacteria .

Synthesis of Nanostructures

Potassium tellurite is used in the synthesis of various emerging tellurium nanostructures with controllable size, shape, and structure . These nanostructures show great application prospects in next-generation electronics and optoelectronic devices .

Mechanism of Action

Target of Action

Potassium tellurite primarily targets the squalene monooxygenase enzyme , a key player in the cholesterol and ergosterol biosynthesis pathway, which is essential for cell wall synthesis in yeasts and molds . It also acts on the cytochrome c oxidase activity and an NADH-dependent respiration pathway leading to a quinol oxidase (Qox) inhibited by high concentrations of cyanide .

Mode of Action

Potassium tellurite’s mode of action involves the formation of superoxide radicals . This radical is derived, at least in part, from the enzymatic reduction of tellurite . The enzyme, tellurite reductase, reduces potassium tellurite, an electron acceptor, to metallic tellurite .

Biochemical Pathways

The biochemical pathways affected by potassium tellurite involve the generation of reactive oxygen species (ROS) . This leads to an increase in cytoplasmic ROS, an increase in the carbonyl content in cellular proteins, and the inactivation of oxidative stress-sensitive [Fe-S] enzymes such as aconitase . It also induces the ibpA gene encoding for the small heat shock protein IbpA, which has been associated with resistance to superoxide .

Pharmacokinetics

It is known that potassium tellurite is a hygroscopic granular white powder that decomposes at 460-470°c .

Result of Action

The result of potassium tellurite’s action is the generation of superoxide radicals . This leads to an increase in the generation of thiobarbituric acid-reactive substances (TBARs), an increase of superoxide dismutase (SOD) activity, and an increase of sodA, sodB, and soxS mRNA transcription . The reduction of potassium tellurite to its elemental less toxic form Te° is accumulated as black deposits inside the cell .

Action Environment

The action of potassium tellurite is influenced by environmental factors. It is most abundant in the environment as tellurite (TeO 32−), with tellurate’s low solubility (TeO 42−) limiting its concentration in biospheric waters . Elemental tellurium (Te 0) is insoluble and found as black deposits in some bacterial-selective growth media . The toxicity of potassium tellurite can be associated with the chemical activity of the tellurium oxyanion at various levels of bacterial metabolic pathways .

Safety and Hazards

Future Directions

The global demand for tellurium is rising due to its excellent physical and chemical properties, which are widely used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels . As environmental issues surrounding tellurium have recently aroused concern due to its high toxicity, the role of microorganisms in tellurium biogeochemical cycling and the growing applications for microbial tellurium nanoparticles are being studied .

properties

IUPAC Name |

dipotassium;tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPJYWDBBLZXOM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999096 | |

| Record name | Dipotassium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tellurite | |

CAS RN |

7790-58-1 | |

| Record name | Potassium tellurate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium trioxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TELLURITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M41949N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Potassium tellurite (K2TeO3) exhibits antimicrobial activity primarily through its reduction to metallic tellurium (Te0) within bacterial cells. This reduction process generates reactive oxygen species (ROS) and disrupts cellular respiration, leading to cell death [, , , , , ]. Tellurite reduction sites have been observed in the cytoplasm, often associated with the cell membrane [, ]. The specific mechanism of tellurite reduction can vary depending on the bacterial species and the presence of specific resistance determinants [].

A: Potassium tellurite can induce morphological changes in some bacteria, such as the formation of spheroidal bodies in Bacillus megaterium []. These changes may be linked to the accumulation of metallic tellurium crystals within the cytoplasm, disrupting cellular processes.

ANone: The molecular formula of potassium tellurite is K2TeO3, and its molecular weight is 253.80 g/mol.

A: While specific spectroscopic data for potassium tellurite is not provided in the provided research, its reduction to metallic tellurium can be monitored spectrophotometrically. The formation of black tellurium crystals results in a characteristic absorbance peak, allowing for quantitative analysis of tellurite reduction [].

A: Potassium tellurite is primarily utilized as a selective agent in bacterial culture media [, , , ]. Its ability to inhibit the growth of various gram-negative bacteria while allowing the growth of specific gram-positive bacteria, such as Corynebacterium diphtheriae and certain strains of Staphylococcus and Streptococcus, makes it useful for isolating these species from clinical samples. Additionally, its use in rapid drug susceptibility testing for Mycobacterium avium complex highlights its potential in diagnostic applications [].

A: While the provided abstracts don't detail specific computational studies on potassium tellurite, they highlight areas where computational chemistry could be applied. This includes understanding the mechanism of tellurite reduction at a molecular level, predicting the impact of tellurite on bacterial metabolic pathways, and designing more effective tellurite-based antimicrobial agents [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)